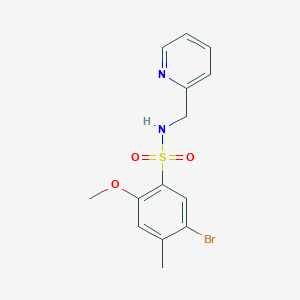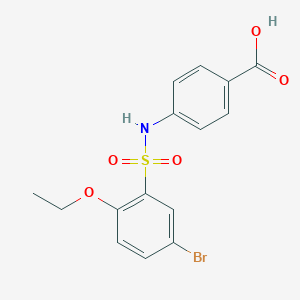
5-bromo-2-methoxy-4-methyl-N-(2-pyridinylmethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-2-methoxy-4-methyl-N-(2-pyridinylmethyl)benzenesulfonamide is a chemical compound belonging to the class of sulfonamides. Sulfonamides are known for their broad range of applications, particularly in medicinal chemistry due to their antibacterial properties. This specific compound is of interest in various fields of scientific research, including chemistry, biology, and environmental science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-methoxy-4-methyl-N-(2-pyridinylmethyl)benzenesulfonamide typically involves several steps:
Bromination: The starting material, 2-methoxy-4-methylbenzenesulfonamide, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 5-position.
Methoxylation: The brominated intermediate is then subjected to methoxylation, where a methoxy group is introduced at the 2-position using a methoxylating agent like sodium methoxide.
N-alkylation: The final step involves the N-alkylation of the sulfonamide with 2-pyridinylmethyl chloride in the presence of a base such as potassium carbonate to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The bromine atom at the 5-position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents such as sodium azide or thiourea in polar solvents like dimethyl sulfoxide.
Major Products
Oxidation: Products include 5-bromo-2-methoxy-4-methylbenzenesulfonic acid.
Reduction: Products include 5-bromo-2-methoxy-4-methylbenzenesulfonamide.
Substitution: Products vary depending on the nucleophile used, such as 5-azido-2-methoxy-4-methylbenzenesulfonamide.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in organic synthesis.
Biology
In biological research, 5-bromo-2-methoxy-4-methyl-N-(2-pyridinylmethyl)benzenesulfonamide is studied for its potential as an enzyme inhibitor. Its sulfonamide group can mimic the structure of natural substrates, allowing it to bind to active sites of enzymes and inhibit their activity.
Medicine
Medically, this compound is explored for its antibacterial properties. Sulfonamides are known to inhibit the synthesis of folic acid in bacteria, which is essential for their growth and replication. This makes the compound a potential candidate for developing new antibacterial drugs.
Industry
In industry, the compound is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 5-bromo-2-methoxy-4-methyl-N-(2-pyridinylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to the active sites of enzymes, particularly those involved in folic acid synthesis, leading to enzyme inhibition. This results in the disruption of essential metabolic pathways in bacteria, ultimately causing their death.
Comparación Con Compuestos Similares
Similar Compounds
5-bromo-2-methoxy-4-methylbenzenesulfonamide: Lacks the pyridinylmethyl group, making it less effective as an enzyme inhibitor.
2-methoxy-4-methyl-N-(2-pyridinylmethyl)benzenesulfonamide: Lacks the bromine atom, which may affect its reactivity and binding affinity.
5-bromo-2-methoxy-4-methyl-N-(4-pyridinylmethyl)benzenesulfonamide: Has a different position for the pyridinylmethyl group, potentially altering its biological activity.
Uniqueness
The presence of both the bromine atom and the pyridinylmethyl group in 5-bromo-2-methoxy-4-methyl-N-(2-pyridinylmethyl)benzenesulfonamide makes it unique. These functional groups contribute to its high reactivity and strong binding affinity to enzyme active sites, enhancing its potential as a therapeutic agent and research tool.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Propiedades
IUPAC Name |
5-bromo-2-methoxy-4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O3S/c1-10-7-13(20-2)14(8-12(10)15)21(18,19)17-9-11-5-3-4-6-16-11/h3-8,17H,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDNXHIKFYXBFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)S(=O)(=O)NCC2=CC=CC=N2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497961.png)
![4-{[(4-Methoxynaphthyl)sulfonyl]amino}benzoic acid](/img/structure/B497962.png)
![4-{[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497963.png)


![3-{[(3-Ethyl-4-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497969.png)
![3-{[(4-Chloro-2,5-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497970.png)
![3-{[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497973.png)

![3-{[(4-Chloro-3-ethoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497977.png)
![2,5-diethoxy-N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamide](/img/structure/B497979.png)


